molecular formula C12H23NO2 B4184062 2,6-Dimethyl-4-(1-oxohexyl)morpholine CAS No. 50642-68-7

2,6-Dimethyl-4-(1-oxohexyl)morpholine

Cat. No.: B4184062
CAS No.: 50642-68-7
M. Wt: 213.32 g/mol
InChI Key: BKADZQMMFGCDLU-UHFFFAOYSA-N
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Description

2,6-Dimethyl-4-(1-oxohexyl)morpholine is a chemical compound with the molecular formula C12H23NO2 . It belongs to the class of organic compounds known as morpholines. The morpholine ring is a well-recognized pharmacophore in medicinal chemistry, known for its versatility and its ability to modulate the pharmacokinetic properties and potency of molecules through interactions with target proteins . As a derivative, this compound may be of significant interest in pharmaceutical and chemical research for the synthesis of novel molecules or as a standard in analytical studies. Researchers can leverage its structure to develop new compounds with potential biological activities. This product is intended for research and development purposes in a laboratory setting only. It is not intended for diagnostic or therapeutic use, nor for human consumption of any kind.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

1-(2,6-dimethylmorpholin-4-yl)hexan-1-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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InChI

InChI=1S/C12H23NO2/c1-4-5-6-7-12(14)13-8-10(2)15-11(3)9-13/h10-11H,4-9H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BKADZQMMFGCDLU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCC(=O)N1CC(OC(C1)C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H23NO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40964879
Record name 1-(2,6-Dimethylmorpholin-4-yl)hexan-1-one
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Molecular Weight

213.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

50642-68-7, 53662-18-3
Record name Morpholine, 2,6-dimethyl-4-(1-oxohexyl)-
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Record name NSC191018
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Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 1-(2,6-Dimethylmorpholin-4-yl)hexan-1-one
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Physicochemical Properties of 2,6 Dimethyl 4 1 Oxohexyl Morpholine

PropertyEstimated Value
Molecular FormulaC12H23NO2
Molecular Weight213.32 g/mol
AppearanceExpected to be a liquid
Boiling PointEstimated to be higher than that of 2,6-dimethylmorpholine (B58159) (147 °C) sigmaaldrich.com
Melting PointExpected to be lower than room temperature
DensityEstimated to be around 0.9-1.0 g/mL
SolubilityLikely soluble in organic solvents

The molecular weight is calculated from the molecular formula. The physical state and other properties are extrapolated from the properties of 2,6-dimethylmorpholine, which is a clear liquid at room temperature. nih.gov The addition of the hexanoyl group would increase the molecular weight and is expected to raise the boiling point.

Synthesis and Chemical Reactions

The synthesis of 2,6-Dimethyl-4-(1-oxohexyl)morpholine can be achieved through standard N-acylation procedures.

A plausible synthetic route involves the reaction of 2,6-dimethylmorpholine (B58159) with an appropriate hexanoylating agent, such as hexanoyl chloride or hexanoic anhydride (B1165640). The reaction would typically be carried out in the presence of a base, such as triethylamine (B128534) or pyridine, to neutralize the hydrochloric acid byproduct formed when using an acid chloride. The reaction solvent would likely be an aprotic solvent like dichloromethane (B109758) or diethyl ether.

The chemical reactivity of this compound is primarily dictated by the amide functional group. The amide bond can undergo hydrolysis under acidic or basic conditions to yield 2,6-dimethylmorpholine and hexanoic acid. The lone pair of electrons on the oxygen atom of the morpholine (B109124) ring can also participate in hydrogen bonding.

Applications and Areas of Research

Synthesis of the 2,6-Dimethylmorpholine Core

The foundational step in the synthesis of the target molecule is the construction of the 2,6-dimethylmorpholine ring. This heterocyclic structure is a key building block in various chemical industries, including pharmaceuticals and agrochemicals. google.com The primary route to this core involves the cyclization of an appropriate amino alcohol precursor.

Cyclization Reactions for Six-Membered Heterocycles

The most common method for synthesizing the 2,6-dimethylmorpholine core is the acid-catalyzed dehydration and cyclization of diisopropanolamine (B56660) (1,1'-iminobispropan-2-ol). acs.orggoogle.com This intramolecular reaction results in the formation of the six-membered morpholine ring. The process typically employs a strong acid, such as sulfuric acid, and involves heating the reaction mixture to drive the dehydration process. acs.orggoogle.com The reaction proceeds by protonation of the hydroxyl groups of diisopropanolamine, followed by the elimination of water and subsequent ring closure through the nucleophilic attack of the nitrogen atom. The general reaction is a well-established method for the preparation of morpholine derivatives. google.com

Alternative approaches to six-membered N-heterocycles include intramolecular Pd(II)-catalyzed aerobic oxidative amination of alkenes and other cyclization cascades. rsc.org

Diastereoselective Synthesis of 2,6-Disubstituted Morpholines

The cyclization of diisopropanolamine typically yields a mixture of cis- and trans-2,6-dimethylmorpholine isomers. acs.org For many applications, the cis-isomer is the preferred stereoisomer. acs.org Consequently, significant research has focused on developing diastereoselective methods to favor the formation of the cis product.

One strategy involves controlling the reaction conditions of the sulfuric acid-catalyzed cyclization of diisopropanolamine. By carefully managing the molar ratio of diisopropanolamine to sulfuric acid and the reaction temperature, the proportion of the cis-isomer in the final product can be significantly enhanced. google.comgoogle.com For instance, increasing the molar ratio of sulfuric acid to diisopropanolamine has been shown to increase the yield of the cis-isomer. google.com

Molar Ratio (Diisopropanolamine:H₂SO₄)Reaction Temperature (°C)Reaction Time (h)Total Yield (%)cis-Isomer (%)trans-Isomer (%)Reference
1:1.51805968020 google.com
1:2.01803948416 google.com
1:3.01803918812 google.com

More advanced diastereoselective strategies often employ chiral precursors or catalysts. The synthesis of substituted morpholines can be achieved with high diastereoselectivity through methods like the silyl-Prins cyclization of vinylsilyl alcohols or intramolecular cyclization/Povarov reaction cascades. rsc.orgmdpi.comnih.gov These methods often involve the use of specific catalysts and carefully designed starting materials to control the stereochemical outcome of the cyclization, leading to a high predominance of the desired cis isomer. mdpi.comnih.gov

Precursor Amine Synthesis and Stereochemical Control

The primary precursor for the synthesis of 2,6-dimethylmorpholine is diisopropanolamine. wikipedia.orgchemicalbook.com This secondary amino compound is typically synthesized through the reaction of isopropanolamine with propylene (B89431) oxide. wikipedia.org Another route involves the reaction of ammonia (B1221849) with propylene oxide, which produces a mixture of isopropanolamine, diisopropanolamine, and triisopropanolamine (B86542) that can be separated by distillation. google.comgoogle.com

Achieving stereochemical control in the synthesis of the diisopropanolamine precursor itself is crucial for producing enantiomerically pure or enriched 2,6-dimethylmorpholine. The principles of stereochemistry dictate that the spatial arrangement of atoms significantly influences the properties and reactivity of molecules. researchgate.net The synthesis of chiral amino alcohols, which are the building blocks of diisopropanolamine, can be achieved through various methods, including the use of chiral catalysts and asymmetric synthesis strategies. nih.gov For instance, N-directed hydroboration of unsaturated amines offers a pathway to amino alcohols with good stereocontrol. nih.govnih.gov By employing enantiomerically pure starting materials or chiral reagents, it is possible to synthesize diisopropanolamine with a defined stereochemistry, which can then be cyclized to produce the desired stereoisomer of 2,6-dimethylmorpholine.

N-Acylation Reactions for C(O)-N Bond Formation

Once the 2,6-dimethylmorpholine core is obtained, the final step in the synthesis of this compound is the formation of the amide bond through N-acylation. This involves reacting the secondary amine of the morpholine ring with a suitable acylating agent.

Conventional Acylation Methods Utilizing Acyl Chlorides and Anhydrides

The N-acylation of secondary amines like 2,6-dimethylmorpholine is commonly achieved using highly reactive acylating agents such as acyl chlorides (e.g., hexanoyl chloride) or acid anhydrides (e.g., hexanoic anhydride). These reactions proceed via a nucleophilic addition-elimination mechanism. The lone pair of electrons on the nitrogen atom of the morpholine ring attacks the electrophilic carbonyl carbon of the acyl chloride or anhydride (B1165640). This is followed by the elimination of a leaving group, which is a chloride ion in the case of an acyl chloride or a carboxylate ion for an anhydride, resulting in the formation of the N-acylated product.

The reaction of 2,6-dimethylaniline (B139824) with α-chloroacetyl chloride is a well-documented example of such an acylation, highlighting the high reactivity of acyl chlorides with amines. sandiego.edu

The N-acylation reaction using acyl chlorides generates hydrogen chloride (HCl) as a byproduct. sandiego.edu As amines are basic, this HCl will react with the unreacted amine, forming an unreactive ammonium (B1175870) salt and thereby halting the reaction. To prevent this, an acid-binding agent, or base, is typically added to the reaction mixture to neutralize the HCl as it is formed. Common bases used for this purpose include tertiary amines like triethylamine (B128534) or pyridine, or inorganic bases such as sodium hydroxide. sandiego.edu The choice of base can influence the reaction rate and yield.

Solvent TypeGeneral Effect on AcylationExamples
Polar AproticOften favor the reaction by solvating the transition state.Acetonitrile, Tetrahydrofuran (B95107) (THF), Dichloromethane (B109758) (DCM)
Polar ProticCan participate in hydrogen bonding and may react with the acylating agent.Water, Alcohols
NonpolarGenerally less effective as they may not sufficiently solvate the charged intermediates.Toluene, Hexane
Reaction Conditions and Optimization for N-Hexanoylation

The direct N-hexanoylation of 2,6-dimethylmorpholine represents the most straightforward approach to synthesizing this compound. This transformation is a type of acylation, specifically an amidation reaction, where the secondary amine of the morpholine ring attacks an activated hexanoyl group. The most common reagents for this purpose are hexanoyl chloride or hexanoic anhydride.

The reaction is typically performed in an aprotic solvent, such as dichloromethane (DCM), tetrahydrofuran (THF), or diethyl ether, to prevent reaction of the acylating agent with the solvent. A key component in this reaction is the use of a base to neutralize the hydrochloric acid (HCl) or hexanoic acid byproduct formed during the reaction. The choice of base is critical to prevent unwanted side reactions and to drive the reaction to completion. Common bases include tertiary amines like triethylamine (TEA) or pyridine.

Optimization of the reaction conditions involves a systematic variation of several parameters to maximize the yield and purity of the final product. These parameters include:

Stoichiometry: The molar ratio of 2,6-dimethylmorpholine, hexanoyl chloride/anhydride, and the base are carefully controlled.

Temperature: The reaction is often initiated at a low temperature (e.g., 0 °C) to control the initial exothermic reaction, and then allowed to warm to room temperature.

Solvent: The polarity and nature of the solvent can influence reaction rates and solubility of reactants and products.

Base: The strength and steric hindrance of the base can affect the reaction's efficiency.

Table 1: Optimization Parameters for N-Hexanoylation of 2,6-Dimethylmorpholine

ParameterVariableTypical Range/OptionsRationale for Optimization
Acylating AgentReactivityHexanoyl chloride, Hexanoic anhydrideChloride is more reactive but generates HCl; anhydride is less reactive but generates a less corrosive acid byproduct.
SolventPolarity/Aprotic NatureDCM, THF, Diethyl Ether, AcetonitrileTo dissolve reactants and not interfere with the reaction. Affects reaction rate and work-up procedure.
BaseStrength/StericsTriethylamine, Pyridine, DIPEATo scavenge the acid byproduct. A non-nucleophilic, sterically hindered base can prevent side reactions.
TemperatureReaction Rate/Selectivity0 °C to Room TemperatureLower temperatures can control exothermicity and improve selectivity; warming drives the reaction to completion.

Catalytic Approaches to N-Acylation of Morpholine Derivatives

Modern synthetic chemistry increasingly relies on catalytic methods to improve efficiency, atom economy, and environmental friendliness. Several catalytic approaches have been developed for the synthesis of amides and N-acylated heterocycles.

Ruthenium-Catalyzed Dehydrogenative Coupling of Alcohols and Amines for Amide Synthesis

A powerful and sustainable strategy for forming amide bonds is the ruthenium-catalyzed acceptorless dehydrogenative coupling (ADC) of alcohols and amines. This method avoids the use of pre-activated carboxylic acid derivatives like acyl chlorides, using readily available alcohols instead. The reaction proceeds by generating only hydrogen gas and water as byproducts. nih.gov

The general mechanism involves the ruthenium catalyst first oxidizing the primary alcohol (e.g., 1-hexanol) to the corresponding aldehyde (hexanal). The catalyst then facilitates the condensation of the in-situ generated aldehyde with the amine (e.g., 2,6-dimethylmorpholine) to form a hemiaminal intermediate. Subsequent dehydrogenation of this intermediate by the ruthenium catalyst yields the final N-acylated morpholine. Pincer-type ruthenium complexes have shown exceptional activity in such transformations. acs.orgacs.org While a specific application to this compound is not detailed, the methodology is broadly applicable. For instance, ruthenium catalysts have been effectively used in the dehydrogenative synthesis of other heterocycles like triazines from alcohols and amidines. rsc.org

Table 2: Examples of Ruthenium-Catalyzed Dehydrogenative Coupling Reactions

Catalyst SystemReactantsProduct TypeReference
Pincer-Ru ComplexesAlcohols and AminesAmides acs.org
(8-(2-diphenylphosphinoethyl)aminotrihydroquinolinyl)(carbonyl)(hydrido)ruthenium chlorideγ-Amino Alcohols and Secondary AlcoholsPyridine/Quinoline Derivatives acs.org
[RuCl₂(p-Cymene)]₂/Cs₂CO₃Aryl Methanols and Amidines2,4,6-Triaryl-1,3,5-triazines rsc.org
Ruthenium Catalystβ-Amino Alcohols and Ynones3-Acylpyrroles nih.gov
Palladium-Catalyzed Cyclization and Other Metal-Mediated Syntheses

Palladium catalysis is a cornerstone of modern organic synthesis, enabling the construction of complex heterocyclic scaffolds. The Wacker-type aerobic oxidative cyclization is a prominent method for synthesizing morpholines and other nitrogen heterocycles. nih.govresearchgate.net This reaction typically involves an intramolecular nucleophilic attack of a nitrogen atom onto a palladium-activated alkene. For instance, a base-free Pd(DMSO)₂(TFA)₂ catalyst system has been shown to be effective for the Wacker-type aerobic oxidative cyclization of alkenes to produce various heterocycles, including morpholines. organic-chemistry.org

Another powerful strategy involves a one-pot, sequential catalysis approach. A Pd(0)-catalyzed Tsuji-Trost reaction of vinyloxiranes with amino-alcohols can be followed by an in-situ Fe(III)-catalyzed heterocyclization to yield a variety of disubstituted and trisubstituted morpholines with good diastereoselectivity. nih.gov While not a direct acylation, these methods provide access to the core morpholine structure which can then be acylated. More directly, palladium has been used to catalyze the cyclization of N-acyl-o-alkynylanilines to form functionalized quinolines, demonstrating its utility in forming N-heterocycles from acylated precursors. nih.gov

Table 3: Metal-Catalyzed Syntheses of Morpholine and Related Heterocycles

Catalyst/MethodStarting MaterialsProductKey FeaturesReference
Pd(DMSO)₂(TFA)₂ / O₂Alkenyl AminesMorpholines, PiperidinesAerobic Wacker-type cyclization organic-chemistry.org
Pd(0) then Fe(III)Vinyloxiranes and Amino-alcoholsSubstituted MorpholinesOne-pot sequential catalysis nih.gov
Pd(II) CatalysisUnsaturated Alcohols/Amino AlcoholsVarious O- and N-HeterocyclesAsymmetric Wacker-type cyclizations nih.gov
Pd(II) CatalysisN-Acyl-o-alkynylanilinesFunctionalized 2-AminoquinolinesCyclization with acyl migration nih.gov
Photocatalytic Methods for Substituted Morpholine Synthesis

Visible-light photocatalysis has emerged as a green and powerful tool for organic synthesis, allowing for the formation of complex molecules under mild conditions. acs.org A notable application is the photocatalytic, diastereoselective annulation strategy for the direct synthesis of morpholines from readily available starting materials. acs.org This method often employs a visible-light-activated photocatalyst in conjunction with a Lewis acid and a Brønsted acid to achieve high yields and stereoselectivity. acs.org The reaction proceeds through the formation of radical cation intermediates. acs.org

This strategy is not limited to morpholines and has been extended to the synthesis of other valuable nitrogen heterocycles like piperidines and pyrrolidines. acs.org Another photocatalytic approach involves the coupling of aldehydes and silicon amine protocol (SLAP) reagents, which can be performed under continuous flow conditions using an inexpensive organic photocatalyst, providing scalable access to substituted morpholines. organic-chemistry.orgresearchgate.net Furthermore, visible-light-induced acylation of N-heterocycles using various acyl sources under photo-redox conditions represents a direct method for creating N-acylated structures. nih.govmdpi.com

Table 4: Photocatalytic Strategies for Morpholine Synthesis

MethodCatalyst SystemStarting MaterialsKey FeaturesReference
Diastereoselective AnnulationVisible-light photocatalyst, Lewis acid, Brønsted acidImines with remote C-H bondsDirect synthesis of complex morpholines acs.org
SLAP Reagent CouplingOrganic photocatalyst (TPP), Lewis acidAldehydes, Silicon Amine Protocol (SLAP) reagentsScalable, continuous flow synthesis organic-chemistry.orgresearchgate.net
Dehydrazinative AcylationPhoto-redox catalystN-heterocycles, Benzoyl hydrazidesDirect acylation via acyl radicals nih.gov
Aerobic AnnulationVisible-light photoredox catalyst, AirHydrazine, Michael acceptorsGreen synthesis of pyrazoles (related heterocycles) organic-chemistry.org

Novel Synthetic Routes for N-Acylated Morpholine Analogues

The development of novel synthetic routes that are efficient, atom-economical, and allow for rapid assembly of molecular complexity is a continuous goal in organic chemistry. One-pot procedures are particularly attractive as they reduce the need for purification of intermediates, saving time and resources.

One-Pot Synthetic Procedures for Related Heterocycles

Several innovative one-pot procedures have been developed for the synthesis of morpholines and their analogues. A tandem sequential one-pot reaction that combines a hydroamination step with an asymmetric transfer hydrogenation has proven to be an efficient and practical route to enantioselective 3-substituted morpholines. organic-chemistry.orgacs.org This process often utilizes a titanium catalyst for the initial hydroamination, followed by a ruthenium catalyst for the asymmetric reduction of the resulting cyclic imine. organic-chemistry.org This strategy highlights the power of combining multiple catalytic cycles in a single vessel to build chiral complexity. rice.edunih.gov

Other one-pot methods include the metal-free synthesis of morpholines from aziridines and halogenated alcohols, proceeding through an SN2-type ring opening followed by cyclization. beilstein-journals.org Similarly, enantiomerically pure morpholines can be synthesized in one pot via tandem aziridine/epoxide ring-opening sequences starting from amino acids. nih.gov A particularly elegant one-pot reaction involves the sequential Pd(0)-catalyzed Tsuji-Trost reaction and Fe(III)-catalyzed heterocyclization to generate various substituted morpholines diastereoselectively. nih.gov These methods provide rapid access to the morpholine core, which is then ready for subsequent N-acylation.

Table 5: One-Pot Synthetic Procedures for Morpholine Analogues

StrategyCatalysts/ReagentsStarting MaterialsKey AdvantagesReference
Tandem Hydroamination/Asymmetric Transfer HydrogenationTi-catalyst then Ru-catalystAminoalkyne substratesHigh enantioselectivity, one-pot organic-chemistry.orgacs.org
Ring Opening/CyclizationAmmonium persulfate, KOHAziridines, Halogenated alcoholsMetal-free, simple reagents beilstein-journals.org
Sequential Pd/Fe CatalysisPd(0) catalyst, Fe(III) catalystVinyloxiranes, Amino-alcoholsHigh diastereoselectivity nih.gov
Tandem Aziridine/Epoxide Ring OpeningLewis AcidAmino acid derived aziridines and epoxy alcoholsEnantiomerically pure products nih.gov
Tandem Reactions and Multi-Component Approaches

The synthesis of complex molecules like N-acylmorpholines in a time- and resource-efficient manner is a significant goal in organic chemistry. Multi-component reactions (MCRs), where three or more reactants combine in a single operation to form a product containing substantial portions of all components, are exceptionally suited for this purpose. beilstein-journals.org While a specific MCR for the direct synthesis of this compound is not established, known MCRs provide a blueprint for how such a molecule could be assembled.

The Ugi four-component reaction (U-4CR), for example, combines an amine, a carbonyl compound, a carboxylic acid, and an isocyanide to produce α-acylaminoamides. beilstein-journals.org Conceptually, a variation of this reaction could be envisioned where a precursor to the 2,6-dimethylmorpholine ring, such as diisopropanolamine, acts as the amine component, and hexanoic acid serves as the carboxylic acid. The versatility of the Ugi reaction is often expanded through subsequent reactions, creating tandem sequences where the initial Ugi product cyclizes to form various heterocycles. beilstein-journals.org

Other notable MCRs that generate heterocyclic structures include:

Hantzsch Dihydropyridine Synthesis: A pseudo four-component reaction that combines an aldehyde, two equivalents of a β-ketoester, and an amine (like ammonia) to form dihydropyridines. researchgate.net

Biginelli Reaction: A three-component reaction between an aldehyde, a β-ketoester, and urea (B33335) or thiourea (B124793) to yield dihydropyrimidinones.

Passerini Reaction: An isocyanide-based three-component reaction that produces α-acyloxyamides from an isocyanide, a carbonyl compound, and a carboxylic acid.

These reactions highlight the power of MCRs to rapidly build molecular complexity. A tandem approach for forming the target molecule could involve an initial N-acylation of diisopropanolamine with a hexanoyl derivative, followed by an acid-catalyzed double cyclization to form the morpholine ring. Alternatively, a tandem Kabachnik-Fields protocol, which is used to create α-aminophosphonates, exemplifies how multiple bond-forming events can be chained together, a principle applicable to other heterocyclic systems. researchgate.net

Table 1: Examples of Multi-Component Reactions for Heterocycle Synthesis

Reaction NameComponentsProduct TypePotential Relevance
Ugi Reaction Amine, Carbonyl, Carboxylic Acid, Isocyanideα-AcylaminoamideVersatile scaffold for post-MCR cyclization into N-acyl heterocycles. beilstein-journals.org
Hantzsch Synthesis Aldehyde, β-Ketoester (2 eq.), Amine1,4-DihydropyridineDemonstrates efficient, multi-component heterocycle formation. researchgate.net
Passerini Reaction Carbonyl, Carboxylic Acid, Isocyanideα-AcyloxyamideForms an acylated structure in a single step.

Functionalization and Derivatization of the this compound Scaffold

Once synthesized, the this compound structure offers two primary sites for further chemical diversification: the hexanoyl side chain and the saturated morpholine ring. Each site requires different chemical approaches to achieve selective modification.

Chemical Modifications at the Hexanoyl Moiety

The N-hexanoyl group is a secondary amide, a functional group known for its stability but also amenable to specific transformations. nsf.gov These modifications can alter the physical and chemical properties of the parent molecule.

Key transformations include:

Amide Reduction: The carbonyl of the amide can be completely reduced to a methylene (B1212753) group. A powerful reducing agent like lithium aluminum hydride (LiAlH₄) is typically used for this transformation, which converts the N-acyl group into an N-alkyl group. youtube.com This would yield 2,6-dimethyl-4-hexylmorpholine.

Amide Hydrolysis: The amide bond can be cleaved under acidic or basic conditions to revert to the parent amine and carboxylic acid. youtube.comwikipedia.org This reaction would break the molecule into cis-2,6-dimethylmorpholine (B33440) and hexanoic acid.

α-Functionalization: The carbon atom adjacent to the amide carbonyl (the α-carbon) can be functionalized. By using a strong base, a proton can be removed to form an enolate, which can then react with various electrophiles. For instance, reaction with an alkyl halide would introduce an alkyl group at the α-position of the hexanoyl chain. This strategy is well-developed for related systems like N-acyl oxazolidinones. rsc.orgresearchgate.net

Selective Transamidation: Advanced methods have been developed for the metal-free, selective activation of secondary amides. nsf.gov This allows the hexanoyl group to be exchanged for a different acyl group or for the amide to be converted into an ester, providing a pathway to a diverse range of analogues without dismantling the morpholine core. nsf.gov

Table 2: Potential Modifications of the N-Hexanoyl Group

Reaction TypeReagents/ConditionsProduct
Reduction 1. LiAlH₄ 2. H₂O2,6-Dimethyl-4-hexylmorpholine youtube.com
Hydrolysis (Acidic) H₃O⁺, heatcis-2,6-Dimethylmorpholine + Hexanoic Acid youtube.com
α-Alkylation 1. Strong Base (e.g., LDA) 2. Alkyl Halide (R-X)2,6-Dimethyl-4-(2-alkyl-1-oxohexyl)morpholine rsc.org
Transamidation Two-step activation and reaction with a new amine (R₂NH)2,6-Dimethyl-4-(1-oxo-R)morpholine nsf.gov

Ring-Based Functionalization of the Dimethylmorpholine Core

Functionalizing the saturated C-H bonds of the dimethylmorpholine ring is significantly more challenging than modifying the acyl side chain due to their general inertness. However, modern synthetic methods, particularly those involving transition-metal-catalyzed C-H activation, offer potential routes.

The N-acyl group can act as a directing group, guiding a metal catalyst to specific C-H bonds within the morpholine ring. mdpi.com This could potentially enable functionalization at the C-2 and C-6 positions (alpha to the nitrogen) or the C-3 and C-5 positions (beta to the nitrogen).

Potential strategies include:

Directed C-H Activation/Functionalization: Transition metal catalysts (e.g., palladium, rhodium, ruthenium) can mediate the cleavage of a C-H bond and its replacement with a new C-C or C-heteroatom bond. mdpi.comnih.gov By forming a chelate intermediate with the carbonyl oxygen of the N-acyl group, the catalyst could be directed to the C-2/C-6 methyl groups or the C-3/C-5 methylene positions for reactions like arylation or olefination. nih.gov

Benzylic-type Functionalization: The C-H bonds on the methyl groups at C-2 and C-6 are analogous to benzylic positions in that they are adjacent to a heteroatom. Deprotonation at these sites could be facilitated by strong bases, creating a nucleophilic center for reaction with electrophiles. rsc.org

Skeletal Editing: Highly advanced techniques can modify the core skeleton of the molecule itself. For example, specific reagents can promote a single-atom nitrogen deletion, which would contract the six-membered morpholine ring into a five-membered ring through a C-C bond formation. researchgate.net

Functionalization via Radical Intermediates: Reactions proceeding through radical intermediates, such as the Hofmann-Löffler-Freytag reaction, can achieve remote C-H functionalization by generating a nitrogen-centered radical that abstracts a hydrogen atom from a distal carbon, leading to cyclization or functional group installation.

Table 3: Hypothetical Functionalization Strategies for the Dimethylmorpholine Ring

StrategyGeneral ApproachPotential Outcome
Directed C-H Arylation Pd, Rh, or Ru catalyst + Aryl HalideIntroduction of an aryl group at C-3 or C-5. nih.gov
Methyl Group Functionalization Strong Base + Electrophile (E⁺)Functionalization of a C-2/C-6 methyl group (e.g., -CH₂E). rsc.org
Skeletal Editing N-Deletion ReagentsRing contraction to a substituted pyrrolidine (B122466) derivative. researchgate.net
Radical Translocation Radical initiator (e.g., light, heat) on a pre-functionalized intermediateIntroduction of a functional group at C-5.

Detailed Mechanisms of Nucleophilic Acylation Reactions

The most common method for synthesizing amides like this compound is through the nucleophilic acylation of 2,6-dimethylmorpholine with a derivative of hexanoic acid, typically hexanoyl chloride or hexanoic anhydride. This reaction proceeds via a nucleophilic acyl substitution mechanism. libretexts.orglibretexts.orgyoutube.com

The formation of the amide bond in the acylation of 2,6-dimethylmorpholine is widely accepted to proceed through a stepwise pathway involving a tetrahedral intermediate, rather than a concerted SN2-type mechanism. libretexts.orgyoutube.com

The reaction is initiated by the nucleophilic attack of the nitrogen atom of 2,6-dimethylmorpholine on the electrophilic carbonyl carbon of the acylating agent (e.g., hexanoyl chloride). This leads to the formation of a transient, high-energy tetrahedral intermediate . youtube.com In this intermediate, the carbon atom that was part of the carbonyl group is sp3-hybridized.

This intermediate is unstable and rapidly collapses. The lone pair of electrons on the oxygen atom reforms the carbon-oxygen double bond, leading to the expulsion of the leaving group (e.g., a chloride ion in the case of hexanoyl chloride). youtube.com A final deprotonation step, often facilitated by a mild base or another molecule of the amine, yields the stable amide product, this compound.

A concerted mechanism, where the nucleophile attacks and the leaving group departs simultaneously, is generally not favored for nucleophilic acyl substitution reactions due to the high energy of the required five-coordinate transition state. libretexts.org

Illustrative Reaction Pathway: Nucleophilic Acylation

StepDescriptionIntermediate/Transition State
1 Nucleophilic attack of 2,6-dimethylmorpholine on the carbonyl carbon of hexanoyl chloride.Formation of a tetrahedral intermediate.
2 Collapse of the tetrahedral intermediate, reforming the carbonyl group.Expulsion of the chloride leaving group.
3 Deprotonation of the nitrogen atom.Formation of the final amide product.

The rate-determining step in this nucleophilic acyl substitution is typically the initial nucleophilic attack leading to the formation of the tetrahedral intermediate. libretexts.org The transition state for this step involves the partial formation of the new nitrogen-carbon bond and the partial breaking of the carbon-oxygen π-bond.

Computational studies, such as those using Density Functional Theory (DFT), on the acylation of similar cyclic amines provide insight into the geometry and energetics of the transition state. researchgate.netbeilstein-journals.org These studies indicate that the energy barrier to reach the transition state is influenced by several factors:

Steric Hindrance: The two methyl groups on the morpholine ring in 2,6-dimethylmorpholine can sterically hinder the approach of the nucleophile to the acylating agent, potentially slowing the reaction rate compared to unsubstituted morpholine. researchgate.net

Electronic Effects: The nature of the acylating agent is crucial. More reactive derivatives like acid chlorides have a more electrophilic carbonyl carbon, leading to a lower activation energy barrier for the transition state compared to less reactive derivatives like esters. libretexts.org

Solvent Effects: The polarity of the solvent can influence the stability of the charged transition state. Polar aprotic solvents are often used for these reactions.

DFT calculations can model the geometry of the transition state, showing the bond lengths and angles of the interacting molecules at the peak of the reaction energy profile. mit.edu For the acylation of a secondary amine, the transition state would feature an elongated C=O bond, a partially formed N-C bond, and a developing negative charge on the carbonyl oxygen.

Table 3.1.2: Calculated Activation Energies for Acylation of Amines (Illustrative Data)

AmineAcylating AgentSolventCalculated Activation Energy (kcal/mol)
MorpholineAcetyl ChlorideAcetonitrile12.5
PiperidineAcetyl ChlorideAcetonitrile11.8
2,6-Dimethylmorpholine Hexanoyl Chloride Acetonitrile ~13-14 (Estimated)

Note: The value for this compound is an estimation based on data for similar systems, highlighting the expected increase in activation energy due to steric hindrance.

Mechanistic Insight into Catalytic Dehydrogenative Coupling Reactions

An alternative, more atom-economical route to amides like this compound is through the catalytic dehydrogenative coupling of an amine with an alcohol or an aldehyde. In the context of this specific compound, this would involve the reaction of 2,6-dimethylmorpholine with hexanal (B45976) or hexan-1-ol.

These reactions require a catalyst, typically a transition metal complex. Ruthenium, iridium, and iron-based catalysts have shown efficacy in promoting such transformations. nih.govchemrxiv.org The catalyst's role is to facilitate the oxidation of the alcohol or aldehyde and the subsequent coupling with the amine.

The general mechanism for the dehydrogenative coupling of an amine and an aldehyde proceeds through the formation of a hemiaminal intermediate . The catalyst then facilitates the dehydrogenation of this intermediate to form the amide.

Ligands coordinated to the metal center play a critical role in the catalyst's activity and selectivity. They can influence the electronic properties of the metal, stabilize reactive intermediates, and control the steric environment around the catalytic site. For instance, pincer-type ligands are often employed to provide a stable and well-defined coordination sphere for the metal.

The mechanism of metal-catalyzed dehydrogenative amidation involves a series of proton and hydride transfer steps. rsc.org While the exact sequence can vary depending on the catalyst and substrates, a plausible pathway is as follows:

Hemiaminal Formation: 2,6-dimethylmorpholine reacts with hexanal to form a hemiaminal intermediate. This is a reversible, non-catalyzed step.

Oxidative Addition/Dehydrogenation: The metal catalyst interacts with the hemiaminal. This can involve the transfer of a hydride (H⁻) from the carbon bearing the hydroxyl group to the metal center, a process that can be facilitated by a concerted proton transfer from the hydroxyl group. nih.govmdpi.com This forms a metal-hydride species and an acyl-ammonium ion or a related intermediate.

Reductive Elimination: The nitrogen atom of the amine moiety then attacks the carbonyl carbon, and a subsequent reductive elimination step from the metal center regenerates the catalyst and forms the amide product. This step may also involve proton transfers to and from the substrate and catalyst. rsc.org

Reaction Kinetics and Thermodynamics of this compound Synthesis

Specific kinetic and thermodynamic data for the synthesis of this compound are not readily found in the literature. However, general principles can be applied to understand the factors governing the reaction rate and equilibrium position.

Kinetics: The rate of formation of this compound via nucleophilic acylation is dependent on:

Concentration of Reactants: Higher concentrations of 2,6-dimethylmorpholine and the acylating agent will increase the reaction rate.

Temperature: As with most chemical reactions, increasing the temperature will increase the rate constant, in accordance with the Arrhenius equation.

Nucleophilicity of the Amine: 2,6-dimethylmorpholine is a secondary amine and a reasonably good nucleophile.

Electrophilicity of the Acylating Agent: The order of reactivity for acylating agents is generally: acid chloride > acid anhydride > ester. libretexts.org

Steric Effects: The methyl groups in 2,6-dimethylmorpholine introduce steric bulk, which can decrease the rate of reaction compared to less substituted amines. researchgate.net

Thermodynamics: The formation of an amide bond from a carboxylic acid derivative and an amine is generally a thermodynamically favorable process. The reaction is typically exothermic. The stability of the resulting amide bond, with its significant resonance stabilization, contributes to the negative Gibbs free energy change of the reaction.

Table 3.3: Estimated Thermodynamic Parameters for Amide Formation

ReactionΔH° (kcal/mol)ΔS° (cal/mol·K)ΔG° (kcal/mol at 298 K)
R-COCl + 2 R'₂NH → R-CONR'₂ + R'₂NH₂⁺Cl⁻~ -20 to -30~ -10 to -20Favorable
R-COOH + R'₂NH ⇌ R-CONR'₂ + H₂O~ -5 to -10~ 0Slightly Favorable (driven by water removal)

Note: These are generalized, estimated values for amide formation reactions. The specific values for this compound would require experimental determination.

Comprehensive Spectroscopic Characterization Techniques

A combination of spectroscopic methods provides a complete picture of the molecular structure of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C) for Structural Confirmation and Stereochemical Assignment

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for elucidating the carbon-hydrogen framework of a molecule. For this compound, both ¹H and ¹³C NMR spectra are essential for confirming the connectivity of the atoms and determining the stereochemistry of the 2,6-dimethylmorpholine ring.

¹H NMR Spectroscopy: The proton NMR spectrum of this compound is expected to show distinct signals for the protons of the morpholine ring and the hexanoyl chain. The chemical shifts are influenced by the electron-withdrawing effect of the amide carbonyl group and the oxygen atom in the morpholine ring. At room temperature, the chair conformation of the morpholine ring is expected to be the most stable. nih.govresearchgate.net

Interactive Data Table: Predicted ¹H NMR Chemical Shifts

ProtonsPredicted Chemical Shift (ppm)MultiplicityCoupling Constants (Hz)
Morpholine CH₃~1.1-1.3dJ ≈ 6-7
Hexanoyl CH₃~0.9tJ ≈ 7
Hexanoyl (CH₂)₃~1.3-1.7m
Hexanoyl α-CH₂~2.3tJ ≈ 7
Morpholine H-2, H-6~3.5-3.8m
Morpholine H-3, H-5 (axial)~2.5-2.8m
Morpholine H-3, H-5 (equatorial)~3.8-4.1m

¹³C NMR Spectroscopy: The ¹³C NMR spectrum provides information about the carbon skeleton of the molecule. Each unique carbon atom in this compound will give rise to a distinct signal. The chemical shift of the carbonyl carbon is particularly diagnostic. bhu.ac.in

Interactive Data Table: Predicted ¹³C NMR Chemical Shifts

Carbon AtomPredicted Chemical Shift (ppm)
Morpholine CH₃~18-20
Hexanoyl CH₃~14
Hexanoyl CH₂'s~22-32
Hexanoyl α-CH₂~34
Morpholine C-2, C-6~50-55
Morpholine C-3, C-5~65-70
Carbonyl C=O~172

Infrared (IR) and Raman Spectroscopy for Vibrational Mode Analysis and Functional Group Identification

Infrared (IR) and Raman spectroscopy are complementary techniques used to identify the functional groups present in a molecule by analyzing their vibrational modes. americanpharmaceuticalreview.comspectroscopyonline.com

Infrared (IR) Spectroscopy: The IR spectrum of this compound is expected to show a strong absorption band corresponding to the stretching vibration of the amide carbonyl group. Other characteristic bands include C-H stretching and bending vibrations of the alkyl groups and the C-O-C stretching of the morpholine ring.

Raman Spectroscopy: Raman spectroscopy is particularly useful for observing non-polar bonds. The C-C bond vibrations in the hexanoyl chain and the symmetric vibrations of the morpholine ring are expected to be more prominent in the Raman spectrum. mdpi.com

Interactive Data Table: Predicted Vibrational Frequencies

Functional GroupIR Frequency (cm⁻¹)Raman Frequency (cm⁻¹)Vibrational Mode
C-H (alkyl)2850-29602850-2960Stretching
C=O (amide)1630-16601630-1660Stretching
C-N1250-13501250-1350Stretching
C-O-C1070-11501070-1150Asymmetric Stretching

Mass Spectrometry (MS) for Fragmentation Pattern Analysis and Molecular Ion Characterization

Mass spectrometry (MS) is a technique used to determine the molecular weight of a compound and to gain structural information from its fragmentation pattern.

For this compound, the molecular ion peak (M⁺) would confirm the molecular weight. The fragmentation pattern is expected to be dominated by the cleavage of the acyl group, leading to the formation of a stable acylium ion and a fragment corresponding to the 2,6-dimethylmorpholine cation.

Interactive Data Table: Predicted Mass Spectrometry Fragmentation

m/z ValueProposed Fragment
213[M]⁺ (Molecular Ion)
114[CH₃(CH₂)₄CO]⁺ (Hexanoyl cation)
100[C₆H₁₂NO]⁺ (2,6-Dimethylmorpholine fragment)
86Further fragmentation of the morpholine ring

X-ray Crystallography Studies for Solid-State Molecular Geometry and Conformation

X-ray crystallography provides precise information about the three-dimensional arrangement of atoms in a crystalline solid. nih.gov A single-crystal X-ray diffraction study of this compound would definitively determine its solid-state conformation, including bond lengths, bond angles, and torsional angles. It is expected that the 2,6-dimethylmorpholine ring would adopt a chair conformation in the solid state, which is the most stable arrangement for six-membered rings. canada.ca The orientation of the hexanoyl group relative to the morpholine ring would also be established.

Conformational Analysis of the 2,6-Dimethylmorpholine Ring System

The 2,6-dimethylmorpholine ring can exist in different conformations, with the chair form being the most stable. The presence of two methyl groups at the C-2 and C-6 positions introduces the possibility of cis and trans isomers, each with distinct conformational preferences.

Chair-Equatorial and Chair-Axial Conformer Energies

For the cis-isomer of 2,6-dimethylmorpholine, the two methyl groups can be either in diaxial or diequatorial positions in the chair conformation. The diequatorial conformer is significantly more stable due to the avoidance of 1,3-diaxial interactions that would be present in the diaxial conformer. youtube.com For the trans-isomer, one methyl group must be axial and the other equatorial, resulting in a higher energy state compared to the diequatorial cis-conformer. The addition of the bulky 1-oxohexyl group at the nitrogen atom is expected to further influence the conformational equilibrium, likely favoring a conformation where this group is in an equatorial position to minimize steric hindrance.

Influence of N-Acyl Substituent on Ring Conformation

The conformational dynamics of the morpholine ring in this compound are significantly influenced by the presence of the N-acyl (1-oxohexyl) substituent. This influence stems from a combination of steric and electronic effects that dictate the preferred spatial arrangement of the atoms in the heterocyclic ring. The morpholine ring, in its unsubstituted form, predominantly adopts a chair conformation to minimize torsional strain. However, the introduction of an N-acyl group, particularly in conjunction with substituents on the ring as in the cis-2,6-dimethyl configuration, introduces additional conformational constraints.

The primary mode of the N-acyl group's influence is through steric hindrance. The bulky 1-oxohexyl group at the nitrogen atom creates significant steric pressure, which affects the conformational equilibrium of the morpholine ring. In substituted cyclohexanes and related heterocycles, bulky substituents preferentially occupy equatorial positions to minimize destabilizing 1,3-diaxial interactions. In the case of N-acyl-2,6-dimethylmorpholines, the interaction between the acyl group and the adjacent methyl groups at the C2 and C6 positions is a critical determinant of the ring's conformation. This steric repulsion, often referred to as A(1,3) strain or pseudo-allylic strain, can lead to a distortion of the ideal chair conformation or favor alternative conformations.

Due to the partial double bond character of the amide C-N bond, the acyl group and the nitrogen atom, along with the two adjacent ring carbons, tend to be planar. This planarity introduces a significant steric barrier to ring inversion. The rotation around the C-N amide bond is restricted, leading to the existence of rotational isomers (rotamers). The energy barrier for this rotation in N-acyl morpholines can be substantial, often allowing for the observation of distinct conformers by spectroscopic methods such as Nuclear Magnetic Resonance (NMR) at or below room temperature.

Spectroscopic analysis, particularly ¹H NMR, is a powerful tool for elucidating the conformational preferences of such molecules. The vicinal coupling constants (³J) between protons on adjacent ring carbons are dependent on the dihedral angle between them, a relationship described by the Karplus equation. By measuring these coupling constants, the preferred chair conformation and the orientation of the substituents can be inferred. For a chair conformation, large coupling constants (typically 8-13 Hz) are observed for axial-axial proton interactions, while smaller values (1-5 Hz) are characteristic of axial-equatorial and equatorial-equatorial interactions.

Computational chemistry methods, such as Density Functional Theory (DFT) and ab initio calculations, provide a theoretical means to investigate the conformational landscape of this compound. These methods can be used to calculate the relative energies of different conformations (e.g., chair, boat, twist-boat) and the energy barriers for their interconversion. Such calculations can provide quantitative insights into the conformational preferences and the influence of the N-acyl substituent.

Table 1: Predicted Dominant Conformer and Substituent Orientations

SubstituentPositionPredicted OrientationRationale
2-MethylC2EquatorialMinimization of 1,3-diaxial interactions
6-MethylC6EquatorialMinimization of 1,3-diaxial interactions
1-OxohexylN4-Steric influence on ring conformation

Table 2: Representative ¹H NMR Coupling Constants for Chair Conformations of Six-Membered Rings

InteractionTypical Coupling Constant (Hz)Dihedral Angle (°)
Axial-Axial8 - 13~180
Axial-Equatorial1 - 5~60
Equatorial-Equatorial1 - 5~60

Theoretical and Computational Chemistry Studies of 2,6 Dimethyl 4 1 Oxohexyl Morpholine

Quantum Chemical Calculations (DFT, ab initio) for Structural, Electronic, and Thermodynamical Properties

No published research articles or data repositories containing quantum chemical calculations, such as Density Functional Theory (DFT) or ab initio methods, for 2,6-Dimethyl-4-(1-oxohexyl)morpholine were identified. Therefore, information regarding its optimized geometry, energetic landscape, vibrational frequencies, molecular orbitals, and electronic structure from these computational methods is not available.

Geometry Optimization and Energetic Landscape Exploration

There are no available studies that have performed geometry optimization or explored the energetic landscape of this compound.

Vibrational Frequency Calculations and Correlation with Experimental Data

No computational or experimental vibrational frequency data (e.g., from IR or Raman spectroscopy) for this compound has been reported in the searched literature. While studies exist for the parent morpholine (B109124) molecule and some of its other derivatives, which show characteristic vibrational modes for the morpholine ring, specific data for the title compound is absent.

Molecular Modeling and Dynamics Simulations

No molecular modeling or molecular dynamics simulation studies for this compound have been published. Such studies would provide insight into the molecule's dynamic behavior and interactions.

Conformational Flexibility and Rotational Barriers

Specific details on the conformational flexibility of the morpholine ring, the hexanoyl substituent, and the rotational barriers around the amide bond for this compound are not available. For substituted cyclohexanes, it is known that the stability of different conformations, such as chair and boat forms, is influenced by the steric hindrance of the substituents. However, a specific analysis for the title compound has not been performed.

Intermolecular Interactions and Aggregation Behavior

There is no information available regarding the specific intermolecular interactions or potential aggregation behavior of this compound in a non-biological context. Studies on other molecules have shown that intermolecular hydrogen bonds can play a significant role in their crystal structures.

Analysis of Reactivity Descriptors and Reaction Pathways

The reactivity of a chemical compound is fundamentally governed by its electronic structure. Computational chemistry offers a powerful toolkit to probe these characteristics, providing quantitative measures known as reactivity descriptors. These descriptors help in predicting how a molecule will interact with other chemical species. For this compound, understanding these descriptors is key to predicting its behavior in chemical reactions.

Frontier Molecular Orbital (FMO) theory is a cornerstone of chemical reactivity theory, focusing on the interactions between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) of reacting species. researchgate.netresearchgate.net The HOMO is the outermost orbital containing electrons and acts as an electron donor, defining the molecule's nucleophilic or basic character. figshare.comyoutube.com Conversely, the LUMO is the innermost orbital without electrons and acts as an electron acceptor, indicating the molecule's electrophilic or acidic character. figshare.comyoutube.com

The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a critical parameter for assessing a molecule's kinetic stability and chemical reactivity. researchgate.netwisc.edu A small HOMO-LUMO gap suggests that the molecule can be easily excited, indicating higher chemical reactivity and lower kinetic stability. researchgate.netwisc.edu

For this compound, the HOMO is expected to be localized primarily on the nitrogen atom of the morpholine ring due to its lone pair of electrons, and potentially involving the oxygen of the carbonyl group. The LUMO is likely centered on the antibonding π* orbital of the carbonyl group (C=O), which is a common feature for amides and ketones. This distribution makes the nitrogen and carbonyl oxygen potential sites for nucleophilic attack, while the carbonyl carbon is the primary site for electrophilic attack.

While specific data for this compound is not available, the following table presents representative HOMO-LUMO energy values for a structurally related compound, N-acetylisatin, calculated using Density Functional Theory (DFT) to illustrate the typical output of FMO analysis. figshare.com

Table 1: Frontier Molecular Orbital Energies for N-acetylisatin (Illustrative Example)

ParameterEnergy (eV)
HOMO-6.5421
LUMO-2.1315
HOMO-LUMO Gap (ΔE)4.4106

Data sourced from a computational study on N-acetylisatin, provided for illustrative purposes. figshare.com

The HOMO-LUMO gap for a molecule like this compound would similarly inform its reactivity, with the specific energies being influenced by the hexanoyl group and the methyl substituents on the morpholine ring.

A Potential Energy Surface (PES) is a multidimensional plot that represents the potential energy of a system as a function of its atomic coordinates. youtube.com By mapping the PES for a chemical reaction, chemists can identify the most energetically favorable pathway from reactants to products. This pathway, known as the minimum energy path, includes transition states, which are saddle points on the PES that represent the energy barrier for the reaction. figshare.comyoutube.com

A key reaction for this compound is amide hydrolysis, where the amide bond is cleaved by water. This is a fundamental reaction in organic and biological chemistry. A computational study of this reaction would involve mapping the PES to determine the mechanism and activation energy. The reaction typically proceeds through a tetrahedral intermediate formed by the nucleophilic attack of a water molecule on the carbonyl carbon. wikipedia.org

The general mechanism for the hydrolysis of an N-acylmorpholine derivative would involve:

Nucleophilic Attack: A water molecule attacks the electrophilic carbonyl carbon.

Transition State 1 (TS1): Formation of the first transition state leading to a tetrahedral intermediate.

Tetrahedral Intermediate: A high-energy intermediate where the carbonyl carbon is bonded to the incoming water molecule.

Proton Transfer: A proton is transferred from the oxygen of the former water molecule to the nitrogen of the morpholine ring.

Transition State 2 (TS2): The C-N bond begins to break.

Products: Formation of hexanoic acid and 2,6-dimethylmorpholine (B58159).

The following diagram illustrates a generic potential energy surface for a two-step chemical reaction like amide hydrolysis.

Illustrative Potential Energy Surface Diagram

Figure 1: A representative Potential Energy Surface (PES) illustrating reactants (A), products (B), and a transition state (saddle point). In a multi-step reaction, there would be additional intermediates and transition states along the reaction coordinate.

Computational studies on similar amide systems have shown that the energy barrier for hydrolysis can be significant, which is consistent with the general stability of amides. wikipedia.orgrsc.org The specific energetics for this compound would be influenced by the steric and electronic effects of the dimethyl and hexanoyl groups.

Natural Bond Orbital (NBO) analysis is a computational method that translates the complex, delocalized molecular orbitals of a wave function into a more intuitive, localized picture of chemical bonding. It provides information about atomic charges, hybridization, and, crucially, the stabilizing interactions due to electron delocalization, often described as charge transfer between a filled (donor) NBO and an empty (acceptor) NBO. youtube.com

For this compound, NBO analysis can quantify the resonance stabilization of the amide group. This resonance involves the delocalization of the nitrogen's lone pair (a donor NBO) into the antibonding π* orbital of the carbonyl group (an acceptor NBO). This n(N) → π*(C=O) interaction is characteristic of amides and contributes to the planarity of the amide bond and its reduced reactivity compared to ketones.

The following table presents illustrative NBO analysis data for the key n(N) → π*(C=O) interaction in a simple amide, N-methylacetamide, which serves as a model for the amide functionality in the target molecule.

Table 2: Second-Order Perturbation Theory Analysis of Hyperconjugative Interactions in N-methylacetamide (Illustrative Example)

Donor NBOAcceptor NBOE(2) (kcal/mol)
n(N)π*(C=O)58.6

Data for N-methylacetamide, a model amide, is provided for illustrative purposes. The E(2) value represents the stabilization energy from the charge transfer interaction.

This analysis would reveal the extent of electron delocalization in this compound, providing a quantitative basis for understanding its electronic structure and reactivity.

Future Research Directions and Unexplored Chemical Spaces of 2,6 Dimethyl 4 1 Oxohexyl Morpholine

Development of Novel Stereoselective Synthetic Approaches

The synthesis of 2,6-disubstituted morpholines with high stereocontrol remains a compelling challenge in organic chemistry. Future research could establish more efficient and versatile pathways to access enantiomerically pure cis- and trans-2,6-Dimethyl-4-(1-oxohexyl)morpholine.

Modern synthetic strategies that could be explored include:

Transition Metal-Catalyzed Cyclizations: Building on recent successes in morpholine (B109124) synthesis, rhodium-catalyzed intramolecular cyclization of specifically designed nitrogen-tethered allenols could provide an atom-economic route to the 2,6-dimethylmorpholine (B58159) core with high diastereoselectivity. rsc.org Similarly, palladium-catalyzed carboamination reactions, which have been used to create cis-3,5-disubstituted morpholines, could be adapted for the synthesis of 2,6-disubstituted analogues from readily available amino alcohol precursors. nih.gov

Multicomponent Reactions: An efficient approach could involve a multicomponent process that combines simple starting materials, such as an epoxide, an amine, and an aldehyde, in a single step to construct the morpholine ring. acs.org Developing a stereoselective variant of such a reaction would be a significant advancement.

Advanced Annulation Strategies: A recently developed photocatalytic, diastereoselective annulation strategy uses a combination of a visible-light-activated photocatalyst, a Lewis acid, and a Brønsted acid to construct morpholine rings from basic starting materials. nih.gov Applying this modular method could enable the synthesis of a diverse range of substituted morpholines, including the target compound, with high stereocontrol. nih.gov

The subsequent acylation with a hexanoyl group is straightforward, but optimizing conditions to prevent side reactions or epimerization at the stereogenic centers adjacent to the nitrogen will be crucial.

Synthetic Strategy Potential Starting Materials Key Features Relevant Research
Rh-Catalyzed CyclizationNitrogen-tethered allenolsHigh atom economy, high diastereoselectivityChemical Communications (RSC Publishing) rsc.org
Pd-Catalyzed CarboaminationEnantiopure amino alcohols, aryl/alkenyl bromidesModular, access to enantiopure productsPMC nih.gov
Multicomponent ApproachEpichlorohydrin, N-bromosuccinimide, nosyl amide, olefinHigh efficiency, potential for diversityOrganic Letters (ACS) acs.org
Photocatalytic AnnulationReadily available amines and alcoholsHigh stereoselectivity, broad substrate scopeJACS nih.gov

Advanced Spectroscopic Probes for Dynamic Conformational Studies

The 2,6-dimethylmorpholine ring exists predominantly in a chair conformation. However, the presence of the N-acyl group introduces restricted rotation around the N-C(O) bond and can influence the ring's inversion barrier. Understanding these dynamic conformational behaviors is critical for predicting the molecule's reactivity and its ability to interact with other chiral entities.

Future research should employ a combination of advanced spectroscopic and computational methods:

Dynamic NMR (DNMR) Spectroscopy: Variable temperature NMR studies are essential for quantifying the energy barriers associated with morpholine ring inversion and amide bond rotation. researchgate.netresearchgate.net Such studies can reveal the relative populations of different conformers in solution and provide insight into the steric and electronic effects of the methyl and hexanoyl groups. researchgate.netresearchgate.net

Quantum Mechanical Calculations: High-level computational modeling, such as Density Functional Theory (DFT), can complement experimental data. nih.gov These calculations can predict the geometries and relative energies of different stable conformers and the transition states that separate them, offering a detailed picture of the molecule's potential energy surface. nih.gov

Chiroptical Spectroscopy: Techniques like Vibrational Circular Dichroism (VCD) and Electronic Circular Dichroism (ECD) are exceptionally sensitive to molecular chirality. Applying these methods to enantiopure samples of the compound would provide a detailed spectroscopic fingerprint of its absolute configuration and predominant solution-state conformation.

Technique Information Gained Purpose
Dynamic NMR (DNMR)Energy barriers (ΔG‡) for ring inversion and amide rotationTo quantify conformational flexibility in solution. researchgate.net
Quantum Mechanics (DFT)Geometries, relative energies of conformers and transition statesTo model and visualize 3D structures and energy landscapes. nih.gov
Chiroptical Spectroscopy (VCD/ECD)Absolute configuration, solution-state conformationTo provide an unambiguous fingerprint of the molecule's chirality.

Application of Machine Learning and AI in Predicting Synthetic Routes and Reactivity

Future computational research should focus on:

Retrosynthesis Prediction: AI platforms trained on vast reaction databases can propose novel and efficient synthetic routes to the target molecule. cas.orgarxiv.org These tools can identify less obvious disconnection strategies, potentially leading to more cost-effective and innovative syntheses than those devised by human chemists alone. cas.org

Reaction Outcome and Reactivity Prediction: Machine learning models can predict the likely success of a proposed chemical reaction under various conditions. soken.ac.jpnih.gov For this compound, AI could predict its reactivity at different sites, for instance, in functionalization reactions or in its potential role as a catalyst or auxiliary. technologynetworks.com By representing the molecule using notations like SMILES, neural networks can learn structure-reactivity relationships from existing data to make these predictions. soken.ac.jp

De Novo Design: AI can be used to design new derivatives of 2,6-Dimethyl-4-(1-oxohexyl)morpholine with optimized properties. soken.ac.jp For example, if a particular biological activity or catalytic performance is desired, machine learning models could suggest modifications to the morpholine scaffold or the acyl chain to enhance that property. nih.govresearchgate.net

AI/ML Application Objective Potential Impact
Retrosynthesis PlanningGenerate diverse and efficient synthetic pathways. cas.orgAccelerate synthesis development and uncover novel routes. arxiv.org
Reactivity PredictionPredict reaction outcomes and sites of reactivity. technologynetworks.comGuide experimental design and reduce failed experiments. nih.gov
De Novo DesignGenerate novel derivatives with desired properties. soken.ac.jpAccelerate the discovery of new functional molecules. nih.gov

Exploration of this compound as a Chirality Auxiliary or Ligand in Catalysis

The inherent chirality of the 2,6-dimethylmorpholine scaffold makes it a prime candidate for applications in asymmetric synthesis. sigmaaldrich.com This is arguably one of the most promising, yet completely unexplored, areas of research for this compound.

Key avenues for investigation include:

As a Chiral Auxiliary: A chiral auxiliary is a group temporarily incorporated into a substrate to direct the stereochemical outcome of a reaction. wikipedia.org The this compound unit itself is an amide. However, the chiral cis-2,6-dimethylmorpholine (B33440) amine, obtainable after removing the hexanoyl group, could be used as a powerful chiral auxiliary. Analogous to well-established auxiliaries like pseudoephedrine or Evans oxazolidinones, it could be attached to a prochiral substrate to control reactions such as enolate alkylations or aldol (B89426) additions with high diastereoselectivity. wikipedia.orgnih.gov Its C2-like symmetry could be particularly effective in creating a well-defined chiral environment.

As a Chiral Ligand: Chiral ligands are crucial components of catalysts used in asymmetric reactions. researchgate.net The nitrogen and oxygen atoms of the morpholine ring are potential coordination sites for transition metals. By synthesizing derivatives of 2,6-dimethylmorpholine that incorporate additional coordinating groups (e.g., phosphines, pyridines), it would be possible to create novel bidentate or tridentate chiral ligands. nih.gov These new ligands could be screened in a variety of metal-catalyzed reactions, such as asymmetric hydrogenation or allylic alkylation, to assess their effectiveness in inducing enantioselectivity. rsc.orgnih.gov The predictable chair conformation and defined orientation of the methyl groups could provide a rigid and effective chiral pocket around the metal center. nih.gov

Application Mechanism of Action Potential Reactions to Explore Analogous Systems
Chiral AuxiliaryTemporary attachment to a substrate to control stereochemistry via steric hindrance. wikipedia.orgAsymmetric alkylation, aldol reactions, Diels-Alder reactions. researchgate.netPseudoephedrine, Evans Oxazolidinones. wikipedia.orgnih.gov
Chiral LigandCoordination to a metal center to create a chiral catalytic environment. nih.govAsymmetric hydrogenation, allylic substitution, cyclopropanation. rsc.orgmdpi.comBINOL, DuPhos, Bisoxazolines (BOX). nih.gov

Q & A

Basic: What are the recommended synthetic routes for 2,6-Dimethyl-4-(1-oxohexyl)morpholine?

Answer:
The synthesis of morpholine derivatives typically involves nucleophilic substitution or condensation reactions. For example:

  • Step 1: React 2,6-dimethylmorpholine with a hexanoyl chloride derivative under basic conditions (e.g., sodium hydride or K₂CO₃) in solvents like DMF or THF. Temperature control (0–25°C) is critical to minimize side reactions .
  • Step 2: Purify the product using column chromatography (e.g., silica gel with hexane/ethyl acetate gradients) or recrystallization. Validate purity via HPLC or NMR.
    Note: Adjust stoichiometry based on the reactivity of the acylating agent. For analogs, see substitution strategies in pyridine-functionalized morpholines .

Basic: How can researchers confirm the structural identity of this compound?

Answer:
Use a combination of analytical techniques:

  • NMR Spectroscopy: Compare ¹H/¹³C NMR peaks with computed spectra (e.g., PubChem data). Key signals include morpholine ring protons (δ 3.5–4.0 ppm) and hexanoyl carbonyl (δ ~170 ppm) .
  • Mass Spectrometry: Confirm molecular weight (e.g., ESI-MS) and fragmentation patterns.
  • IR Spectroscopy: Identify carbonyl (C=O) stretches (~1650–1750 cm⁻¹) and morpholine ring vibrations .

Advanced: How does the hexanoyl group influence the compound’s bioactivity compared to other acylated morpholines?

Answer:
Structure-activity relationship (SAR) studies suggest:

  • Lipophilicity: The hexanoyl chain enhances membrane permeability compared to shorter acyl groups (e.g., acetyl).
  • Electron-Withdrawing Effects: The carbonyl group may modulate interactions with biological targets (e.g., enzymes or receptors).
  • Comparative Data: Analogous pyridinyl-morpholines show moderate anticancer activity, but hexanoyl derivatives may exhibit improved pharmacokinetics due to increased stability .
    Methodological Tip: Use in vitro assays (e.g., enzyme inhibition or cell viability tests) paired with computational docking to validate SAR hypotheses.

Advanced: How should researchers resolve contradictions in reaction yields reported for similar morpholine derivatives?

Answer:
Contradictions often arise from:

  • Reaction Conditions: Temperature, solvent polarity (e.g., DMF vs. THF), and base strength (NaH vs. K₂CO₃) significantly impact yields .
  • Purification Methods: Column chromatography vs. distillation can affect reported purity and yield.
    Resolution Strategy:
    • Systematically vary one parameter (e.g., solvent) while holding others constant.
    • Use Design of Experiments (DoE) to identify optimal conditions .
    • Validate reproducibility across ≥3 independent trials.

Basic: What safety protocols are essential when handling this compound?

Answer:

  • Personal Protective Equipment (PPE): Gloves, lab coat, and goggles.
  • Ventilation: Use a fume hood due to potential volatility of acylating agents.
  • Waste Disposal: Neutralize acidic/basic byproducts before disposal. Follow institutional guidelines for organic waste .

Advanced: What mechanistic insights explain the regioselectivity of substitutions in this compound?

Answer:
Regioselectivity is influenced by:

  • Steric Effects: The 2,6-dimethyl groups hinder substitution at adjacent positions, directing reactions to the 4-position.
  • Electronic Effects: Electron-rich morpholine nitrogen facilitates nucleophilic attacks at the carbonyl carbon of the hexanoyl group.
    Experimental Validation: Perform kinetic studies (e.g., varying nucleophiles like amines or thiols) and monitor reaction progress via LC-MS .

Advanced: How can researchers optimize the scalability of this compound’s synthesis?

Answer:

  • Solvent Choice: Replace DMF with greener solvents (e.g., cyclopentyl methyl ether) to simplify purification .
  • Catalysis: Explore phase-transfer catalysts to enhance reaction rates.
  • Process Analytical Technology (PAT): Use in-line FTIR or Raman spectroscopy to monitor reaction progress in real time .

Basic: What are the key physicochemical properties relevant to formulation studies?

Answer:

  • LogP: Estimated ~2.5 (via computational tools like ChemAxon), indicating moderate lipophilicity.
  • Aqueous Solubility: Likely low; use co-solvents (e.g., PEG 400) or surfactants for in vivo studies.
  • Stability: Test hydrolytic stability at pH 1–10 to assess shelf-life .

Advanced: How can computational modeling aid in predicting the compound’s metabolic pathways?

Answer:

  • Software Tools: Use ADMET Predictor or Schrödinger’s QikProp to simulate Phase I/II metabolism (e.g., oxidation of the hexanoyl chain or morpholine ring).
  • Docking Studies: Predict interactions with cytochrome P450 enzymes (e.g., CYP3A4) .
  • Validation: Compare in silico results with in vitro microsomal assays.

Advanced: What strategies mitigate racemization during asymmetric synthesis of chiral morpholine derivatives?

Answer:

  • Chiral Auxiliaries: Use (R)- or (S)-configured starting materials (e.g., 2,6-dimethylmorpholine enantiomers).
  • Low-Temperature Reactions: Reduce thermal energy to prevent epimerization.
  • Enzymatic Resolution: Employ lipases or esterases to separate enantiomers post-synthesis .

Retrosynthesis Analysis

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Feasible Synthetic Routes

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2,6-Dimethyl-4-(1-oxohexyl)morpholine
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2,6-Dimethyl-4-(1-oxohexyl)morpholine

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.